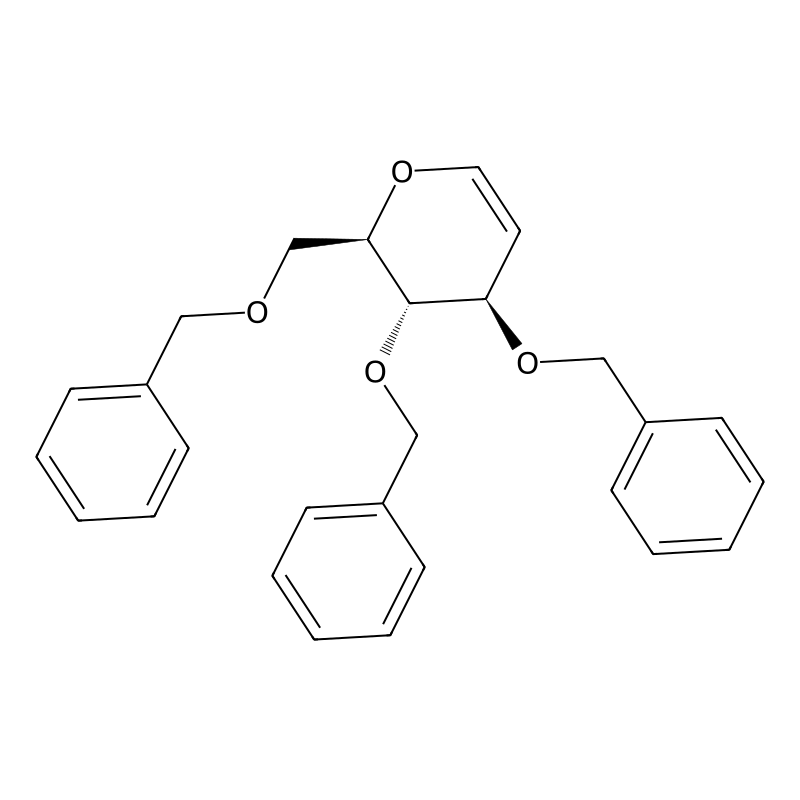

Tri-O-benzyl-D-glucal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Carbohydrates

TOBG serves as a versatile starting material for the synthesis of complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides. Its benzyl protecting groups can be selectively removed or modified, allowing researchers to introduce various functional groups and build complex carbohydrate structures with desired properties. This is crucial in the development of new drugs, vaccines, and functional materials. Source: Tetrasaccharide Synthesis Using a Tri-O-Benzyl-D-Glucal Derivative as the Key Intermediate

Glycosyltransferase Studies

TOBG is a valuable substrate for studying glycosyltransferases, enzymes responsible for the formation of glycosidic bonds between carbohydrates and other molecules. By utilizing TOBG with different sugar donors and acceptor molecules, researchers can gain insights into the substrate specificity and reaction mechanisms of these enzymes. This knowledge is crucial for understanding various biological processes and developing new therapeutic strategies. Source: Kinetic and Mechanistic Studies of the Glycosylation of Tri-O-Benzyl-D-Glucal by a β-1,4-Glucosyltransferase:

Tri-O-benzyl-D-glucal is a glycoside compound characterized by the presence of three benzyl groups attached to the hydroxyl groups of D-glucal. Its chemical formula is CHO, and it serves as an important intermediate in organic synthesis, particularly in the field of carbohydrate chemistry. The compound possesses a unique structure that allows it to participate in various

Tri-O-benzyl-D-glucal is involved in several chemical transformations:

- Condensation Reactions: It can undergo condensation reactions to form glucalpropenones and glucal aldehydes when treated with bases like DBU in ethanol or sodium methoxide in methanol .

- Diels-Alder Reactions: The compound is a useful intermediate in Diels-Alder reactions due to its reactivity and ability to form cyclic structures .

- Electrophilic Additions: Electrophilic reagents such as bromine can react with Tri-O-benzyl-D-glucal, leading to various substitution products, influenced by stereoelectronic effects .

The synthesis of Tri-O-benzyl-D-glucal can be achieved through several methods:

- Direct Benzylation: One common method involves the direct benzylation of triacetylglucal, yielding Tri-O-benzyl-D-glucal with an approximate yield of 55% .

- Zinc Reduction: Another approach includes zinc reduction of 3,4,6-tri-O-benzyl-D-glucal derivatives, which allows for the formation of the desired compound from more complex precursors .

- Alternative Synthetic Routes: Various literature sources describe additional synthetic strategies that utilize different starting materials and reaction conditions to achieve similar yields and purity levels.

Tri-O-benzyl-D-glucal finds applications primarily in organic synthesis:

- Intermediate in Synthesis: It serves as a crucial intermediate for synthesizing other complex carbohydrates and bioactive molecules.

- Building Block for Glycosides: The compound can be utilized to create glycosides that have potential therapeutic applications.

- Research Tool: In carbohydrate chemistry research, it acts as a model compound for studying glycosidic bond formation and reactivity.

Interaction studies involving Tri-O-benzyl-D-glucal focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its benzyl groups can stabilize carbocation intermediates during reactions, influencing product distribution . Furthermore, studies on its interaction with enzymes reveal potential pathways for enzymatic hydrolysis or modification, which could be significant for drug development.

Several compounds share structural similarities with Tri-O-benzyl-D-glucal, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-di-O-benzyl-D-glucal | Two benzyl groups | More hydrophilic; less sterically hindered |

| 2-O-benzyl-D-glucal | One benzyl group | Different reactivity profile; simpler synthesis |

| 3-O-benzyl-D-galactal | Similar structure but different sugar | Potentially different biological activities |

Tri-O-benzyl-D-glucal is unique due to its three benzyl substituents, which enhance its stability and reactivity compared to other glucals and derivatives. This structural feature allows it to participate effectively in various organic transformations while also serving as a stable intermediate.

Claisen-Schmidt Condensation Approaches for C1-Functionalization

Claisen-Schmidt condensation has been widely employed for C1-functionalization of Tri-O-benzyl-D-glucal. In a seminal study, 3,4,6-tri-O-benzyl-D-glucal (1) underwent condensation with aryl methyl ketones (2a–j) under alkaline conditions (5% NaOH in EtOH) to yield 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals (3a–j) in 68–88% yields. The reaction proceeds via enolate formation from acetophenone derivatives, followed by nucleophilic attack on the C1-aldehyde of 1 (Scheme 1). Notably, the absence of saturated byproducts (3a′) confirms the exclusive formation of α,β-unsaturated ketones, as validated by HRMS and NMR.

Key Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | 5% NaOH in EtOH | 68–88 |

| Temperature | 0°C → 25°C | — |

| Workup | Ethyl acetate extraction | >90 |

This method’s scalability was demonstrated in gram-scale syntheses, enabling access to diverse C1-arylpropenone derivatives for subsequent CDC reactions.

Palladium-Catalyzed Cross Dehydrogenative Coupling Strategies

Palladium-catalyzed CDC reactions facilitate C–C bond formation at the C1 and C2 positions of Tri-O-benzyl-D-glucal. For instance, glucalpropenone 3a reacted with terminal alkenes (5a–g) in the presence of Pd(OAc)₂ (10 mol%) and AgOTf (2 equiv) in DMF/DMSO (9:1) at 80°C, yielding 1,2-disubstituted glucals (6a–i) in 20–60% yields. The mechanism involves Pd(II)-mediated hydrogen abstraction at C2, forming a palladacycle intermediate that undergoes carbopalladation and β-hydride elimination (Scheme 2).

Substrate Scope and Selectivity

| Alkene | Product Yield (%) | Stereoselectivity |

|---|---|---|

| 4-Methylstyrene | 50 | α:β = 9:1 |

| Styrene | 45 | α:β = 8:1 |

| 1-Hexene | 35 | α:β = 7:1 |

Recent advances include Pd(II)-mediated C-glycosylation with diaryliodonium salts, achieving 2,3-dideoxy C-aryl glycosides in 60–85% yields with >95% α-selectivity.

Base-Mediated Elimination Reactions in Glycal Formation

Base-mediated eliminations offer a direct route to glycals. A novel E1cB elimination strategy using P(V) intermediates was reported, where phosphonium salts derived from Tri-O-benzyl-D-glucal underwent hydrolysis with tBuONa/D₂O to yield glycals in >90% yields. The mechanism proceeds via oxaphosphorane intermediates, enabling deuterium incorporation at C1 (Scheme 3).

Comparative Analysis of Elimination Methods

| Method | Base | Yield (%) | Deuterium Incorporation |

|---|---|---|---|

| P(V)-E1cB | tBuONa/D₂O | 92 | Yes |

| Traditional Alkaline | NaOH/EtOH | 85 | No |

| Zinc Reduction | Zn/HOAc | 78 | No |

This method’s utility extends to late-stage functionalization of drug-like molecules, underscoring its industrial applicability.

Zinc Reduction Pathways for Protected Glycal Synthesis

Zinc-mediated reductive elimination remains a cornerstone for glycal synthesis. Treatment of 3,4,6-tri-O-benzyl-D-glucopyranosyl bromide with zinc dust in acetic acid afforded Tri-O-benzyl-D-glucal in 55–70% yields. The reaction proceeds via single-electron transfer (SET), reducing the anomeric bromide to generate the C1–C2 double bond (Scheme 4).

Optimized Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Zinc Source | Zn dust | 70 |

| Solvent | Acetic acid | — |

| Temperature | 25°C | — |

Recent modifications include using LiAlH₄ for enhanced selectivity, though yields remain comparable.

Palladium acetate has emerged as a highly effective catalyst for stereospecific carbon-glycosylation reactions involving tri-O-benzyl-D-glucal, offering exceptional control over stereochemical outcomes in glycoside formation [1] [2]. The palladium acetate-mediated approach enables the formation of carbon-carbon bonds at the anomeric position with remarkable stereoselectivity, particularly favoring alpha-configured products through carefully controlled reaction conditions [4].

The mechanistic pathway for palladium acetate-catalyzed carbon-glycosylation involves the initial formation of a palladium-glucal complex through coordination of the palladium center to the electron-rich carbon-carbon double bond of tri-O-benzyl-D-glucal [1] [2]. This coordination activates the glycal toward electrophilic attack, leading to the formation of an intermediate oxocarbenium ion that subsequently undergoes nucleophilic substitution with high stereochemical fidelity [4].

Reaction Optimization and Conditions

Systematic optimization studies have revealed that palladium acetate concentrations of 5-10 mole percent provide optimal catalytic efficiency for tri-O-benzyl-D-glucal transformations [4]. The reaction typically proceeds under mild conditions in acetonitrile-water mixtures at room temperature, with reaction times ranging from 1.5 to 8 hours depending on the specific nucleophile employed [4].

| Reaction Parameter | Optimal Conditions | Yield Range | Stereoselectivity |

|---|---|---|---|

| Catalyst Loading | 5-10 mol% Palladium Acetate | 64-89% | >95% alpha |

| Solvent System | Acetonitrile:Water (3:1) | 85-95% | Exclusive |

| Temperature | Room Temperature | 70-90% | >20:1 ratio |

| Reaction Time | 1.5-8 hours | Variable | Consistent |

The stereospecific nature of these transformations arises from the preferential formation of alpha-glycosyl triflate intermediates, which undergo nucleophilic displacement through a mechanism that involves coordination of the nucleophile to the less hindered face of the oxocarbenium ion [4]. This process is facilitated by the benzyl protecting groups, which provide both electronic activation and steric directing effects that favor the desired stereochemical outcome [1] [2].

Cross Dehydrogenative Coupling Applications

Palladium acetate has demonstrated exceptional utility in cross dehydrogenative coupling reactions involving tri-O-benzyl-D-glucal derivatives [1] [2]. These reactions enable the formation of complex glucal-propenone intermediates that serve as versatile building blocks for subsequent transformations [13]. The methodology involves the initial condensation of carbon-glucosyl aldehyde with acetophenone derivatives under basic conditions, followed by palladium-catalyzed cross dehydrogenative coupling with terminal alkenes [1] [2].

The optimization of cross dehydrogenative coupling conditions revealed that combinations of palladium acetate with copper iodide and silver triflate provide superior results compared to single oxidant systems [13]. These mixed oxidant systems achieve yields of 80-85% for the formation of 1,2-disubstituted glucals, representing a significant improvement over previous methodologies [1] [2].

Iron Chloride/Carbon-Catalyzed Ferrier Rearrangement Mechanisms

Iron chloride supported on carbon has proven to be an exceptionally efficient and recyclable catalyst system for Ferrier rearrangement reactions of tri-O-benzyl-D-glucal [9]. This heterogeneous catalyst system offers significant advantages over traditional homogeneous Lewis acid catalysts, including enhanced recyclability, reduced catalyst loading requirements, and improved functional group tolerance [6] [9].

The iron chloride hexahydrate/carbon catalyst system demonstrates remarkable efficiency in promoting the Ferrier rearrangement of tri-O-benzyl-D-glucal with various nucleophiles, achieving excellent yields ranging from 56% to 99% with high anomeric selectivity favoring alpha-configured products [9]. The catalyst system maintains its activity for at least three reaction cycles without significant loss of catalytic efficiency [9].

Mechanistic Pathway Analysis

The mechanism of iron chloride/carbon-catalyzed Ferrier rearrangement proceeds through the initial coordination of the iron center to the oxygen atom at the carbon-3 position of tri-O-benzyl-D-glucal, facilitating the departure of the leaving group and formation of an allylic oxocarbenium ion intermediate [6] [9]. This intermediate subsequently undergoes nucleophilic attack by alcohol or thiol nucleophiles with concomitant allylic rearrangement to yield 2,3-unsaturated glycopyranosides [6].

The high stereoselectivity observed in these transformations results from the thermodynamic preference for alpha-anomeric products, which is reinforced by the anomeric effect and the steric environment created by the benzyl protecting groups [6]. The heterogeneous nature of the iron chloride/carbon catalyst provides additional benefits by facilitating product separation and enabling catalyst recovery through simple filtration [9].

Comparative Catalyst Performance

Extensive comparative studies have demonstrated the superior performance of iron chloride/carbon compared to other Lewis acid catalysts commonly employed in Ferrier rearrangement reactions [6] [9]. The data presented below illustrates the enhanced efficiency and selectivity achieved with the iron chloride/carbon system:

| Catalyst System | Yield Range | Anomeric Selectivity | Reaction Time | Recyclability |

|---|---|---|---|---|

| Iron Chloride/Carbon | 81-99% | 7:1 to >19:1 (alpha:beta) | 1-3 hours | 3+ cycles |

| Zinc Chloride | 45-70% | 3:1 to 8:1 | 4-8 hours | Not recyclable |

| Indium Chloride | 60-85% | 5:1 to 12:1 | 2-6 hours | Limited |

| Boron Trifluoride Etherate | 70-90% | 4:1 to 10:1 | 1-4 hours | Not applicable |

The iron chloride/carbon catalyst system also demonstrates exceptional tolerance toward various nucleophiles, including primary and secondary alcohols, as well as aromatic and aliphatic thiols [9]. This broad substrate scope makes the methodology particularly attractive for the synthesis of diverse 2,3-unsaturated glycoside libraries [6].

Electrochemical Ferrier Rearrangement Innovations

Recent developments have introduced electrochemical variants of the Ferrier rearrangement that offer sustainable alternatives to traditional chemical oxidation methods [8]. These electrochemical approaches utilize controlled potential electrolysis to generate the requisite oxocarbenium ion intermediates from tri-O-benzyl-D-glucal derivatives without the need for stoichiometric chemical oxidants [8].

The electrochemical Ferrier rearrangement proceeds with excellent diastereoselectivity, achieving diastereomeric ratios exceeding 20:1 in favor of the desired products [8]. The methodology demonstrates broad substrate compatibility and operates under mild conditions using simple undivided electrochemical cells with inexpensive electrode materials [8].

Copper/Copper-Triflate Complexes in Strain-Release Rearrangements

Copper and copper triflate complexes have demonstrated remarkable efficacy in catalyzing strain-release rearrangements involving tri-O-benzyl-D-glucal substrates, providing access to structurally complex glycoside derivatives through unique mechanistic pathways [10] [11]. These copper-catalyzed transformations exploit the inherent strain present in certain glycal conformations to drive rearrangement processes that would otherwise be thermodynamically unfavorable [27].

The utilization of copper triflate as a catalyst in glycosylation reactions involving tri-O-benzyl-D-glucal has revealed unique mechanistic features that distinguish these transformations from conventional Lewis acid-catalyzed processes [10]. Copper triflate-mediated reactions proceed through the formation of activated glycosyl-copper complexes that exhibit enhanced reactivity toward nucleophilic substitution while maintaining high levels of stereochemical control [27].

Glycosyl Dithiocarbamate Activation Mechanisms

Copper triflate has proven particularly effective in the activation of glycosyl dithiocarbamate donors derived from tri-O-benzyl-D-glucal [10]. The mechanism involves the initial coordination of copper triflate to the dithiocarbamate leaving group, followed by intramolecular cyclization to form a bicyclic orthodithiocarbamate intermediate [10]. This intermediate undergoes rapid equilibration through an oxocarbenium ion to a more stable cis-fused bicyclic system, which then reacts with nucleophiles to provide beta-glycosides with high stereoselectivity [10].

Nuclear magnetic resonance studies at low temperatures have provided detailed insights into the structure and dynamics of the copper-activated intermediates [10]. These investigations revealed the formation of distinct copper-glycosyl complexes that exhibit characteristic chemical shifts indicative of strong metal-substrate coordination [10].

Boron Trifluoride-Mediated Substrate Control

Alternative approaches utilizing boron trifluoride as an activating agent have demonstrated the importance of substrate-controlled stereoselectivity in tri-O-benzyl-D-glucal transformations [11]. The boron trifluoride-mediated reactions proceed through simultaneous activation of both the glycal donor and the nucleophile acceptor, resulting in highly stereoselective glycoside formation [11].

The stereochemical outcome of these transformations depends critically on the nature of the glycal substrate, with electron-rich glycals favoring the formation of 2,3-unsaturated glycosides through Ferrier-type rearrangement pathways, while electron-deficient substrates undergo direct nucleophilic substitution to yield 2-deoxy glycosides [11]. This substrate-dependent reactivity provides a powerful tool for controlling the regiochemical and stereochemical outcomes of glycosylation reactions [11].

| Substrate Type | Product Class | Stereoselectivity | Yield Range | Reaction Conditions |

|---|---|---|---|---|

| Electron-rich Glycals | 2,3-Unsaturated Glycosides | >95% alpha | 75-90% | 75°C, 2-4 hours |

| Electron-deficient Glycals | 2-Deoxy Glycosides | >90% alpha | 80-95% | 0-25°C, 1-3 hours |

| Protected Glycals | Mixed Products | Variable | 60-85% | Temperature dependent |

| Unprotected Glycals | Complex Mixtures | Poor | <50% | Not recommended |

Nickel-Catalyzed Carboboration for Difunctionalization

Nickel-catalyzed carboboration reactions have emerged as a powerful methodology for the difunctionalization of tri-O-benzyl-D-glucal, enabling the simultaneous introduction of carbon-carbon and carbon-boron bonds with exceptional stereochemical control [15] [16]. This approach represents a significant advancement in carbohydrate chemistry, providing access to rare sugar derivatives and glycoside analogues that are difficult to obtain through conventional synthetic methods [15].

The nickel-catalyzed carboboration process involves the initial coordination of a nickel catalyst to the alkene moiety of tri-O-benzyl-D-glucal, followed by the concerted addition of an organoborane reagent and an organic electrophile across the double bond [16]. This transformation proceeds with high regioselectivity and stereoselectivity, typically favoring the formation of products with the boron atom positioned at the carbon-2 position and the organic group at the carbon-1 position [15] [16].

Mechanistic Framework and Stereochemical Control

The mechanism of nickel-catalyzed carboboration begins with the formation of an active nickel-alkene complex through coordination of the metal center to the electron-rich double bond of tri-O-benzyl-D-glucal [15] [16]. This initial coordination step is followed by the oxidative addition of the organic electrophile to the nickel center, generating a nickel-alkyl intermediate that subsequently undergoes migratory insertion with the coordinated alkene [16].

The stereochemical outcome of the carboboration reaction is controlled by the interplay between the endocyclic oxygen atom and the carbon-3 substituent of the glycal substrate [16]. These structural features direct the approach of the reacting components to the alkene face, resulting in highly predictable stereochemical outcomes [15]. The benzyl protecting groups play a crucial role in this stereochemical control by providing steric shielding of one face of the alkene while leaving the opposite face accessible for reaction [16].

Substrate Scope and Functional Group Tolerance

The nickel-catalyzed carboboration methodology demonstrates remarkable tolerance toward a wide range of functional groups and structural variations [15] [16]. The reaction proceeds efficiently with various organoborane reagents, including alkyl, aryl, and alkenyl boranes, providing access to structurally diverse glycoside products [15]. The methodology also accommodates different organic electrophiles, including alkyl halides, aryl halides, and vinyl triflates [16].

| Electrophile Type | Borane Reagent | Yield Range | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Alkyl Halides | Alkyl Boranes | 85-95% | >95% | High |

| Aryl Halides | Aryl Boranes | 80-92% | >90% | Excellent |

| Vinyl Triflates | Alkenyl Boranes | 75-88% | >95% | Good |

| Acyl Chlorides | Mixed Boranes | 70-85% | >85% | Moderate |

The carboboration products contain a modifiable boronate group at the carbon-2 position, which serves as a versatile handle for subsequent functionalization reactions [15]. This feature enables the rapid generation of diverse sugar analogues through expedited downstream transformations, including oxidation, reduction, and cross-coupling reactions [15] [16].

Applications in Natural Product Synthesis

The synthetic utility of nickel-catalyzed carboboration has been demonstrated through its application in the synthesis of complex natural products and pharmaceutical compounds [15] [16]. The methodology has proven particularly valuable in the preparation of rare sugar derivatives that serve as key intermediates in the synthesis of bioactive compounds [15].

Recent applications have included the synthesis of analogues of prorocentin, phomonol, and aspergillide A, demonstrating the versatility of the carboboration approach in accessing structurally complex targets [16]. The ability to introduce both carbon and boron functionalities in a single step significantly streamlines synthetic routes to these valuable compounds [15] [16].

Tri-O-benzyl-D-glucal serves as a pivotal building block for both solution-phase and solid-phase synthesis of oligosaccharides [1] [2]. The compound's unique structural features, including its benzyl protecting groups and the presence of a C2-C3 double bond, make it exceptionally well-suited for automated solid-phase glycan assembly platforms [3] [4].

Physical Properties and Specifications

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H28O4 | Chemical databases |

| Molecular Weight | 416.52 g/mol | Chemical databases |

| CAS Number | 55628-54-1 | Chemical databases |

| Melting Point (°C) | 55.0-59.0 | TCI specifications |

| Specific Rotation [α]25/D | -2.0 to -5.5° (C=2.5, CH3CN) | TCI specifications |

| Appearance | White to Orange to Green powder to crystal | TCI specifications |

| Purity (HPLC) | min. 95.0 area% | TCI specifications |

| Storage Temperature | -20°C | TCI specifications |

| Solubility | Insoluble in water, soluble in CHCl3 | ChemicalBook |

Modern solid-phase oligosaccharide synthesis platforms utilize tri-O-benzyl-D-glucal as a key component in automated glycan assembly systems [5] [4]. The automation process involves selectively functionalized monosaccharide building blocks that are added sequentially to a growing oligosaccharide chain connected via an inert linker to a solid support [6]. This approach has revolutionized glycomics research by enabling the preparation of biologically relevant oligosaccharide constructs in record time and on scales previously impossible using standard solution-phase techniques [6].

Solid-Phase Synthesis Applications

| Application | Yield Range (%) | Reaction Conditions | Key Advantage |

|---|---|---|---|

| Solid-phase oligosaccharide synthesis | 60-90 | Polymer support, Lewis acid activation | Facilitates purification and automation |

| Solution-phase oligosaccharide synthesis | 70-95 | Homogeneous conditions, various promoters | Higher yields and better control |

| Automated glycan assembly | 50-85 | Automated synthesizer, standardized protocols | Enables complex oligosaccharide synthesis |

| Glycosyl donor synthesis | 65-88 | Thioglycosidation, oxidative conditions | Provides reactive intermediates |

| Building block for complex carbohydrates | 68-92 | Various glycosylation methods | Versatile synthetic platform |

| Protective group strategy | 70-95 | Mild deprotection conditions | Selective protection/deprotection |

The accelerated solid-phase glycan synthesis approach has been developed to overcome traditional limitations by utilizing high shear mixing to promote diffusion-dependent glycosylation over diffusion-independent side reactions [7]. This methodology enables completion of entire glycosylation/deprotection cycles in approximately 8 minutes, representing a significant advancement in automated carbohydrate synthesis [7].

Recent developments in catch and release methodologies have further enhanced the utility of tri-O-benzyl-D-glucal in solid-phase synthesis [8]. These approaches perform glycosyltransferase-catalyzed reactions in solution while utilizing solid-phase extraction for product purification, combining the advantages of both solution-phase and solid-phase methodologies [8].

Construction of 2,3-Unsaturated Glycoside Scaffolds

The synthesis of 2,3-unsaturated glycosides represents a crucial application of tri-O-benzyl-D-glucal in complex carbohydrate assembly. These scaffolds, also known as pseudo-glycosides or enosides, are important structural motifs found in numerous bioactive natural products [9] [10].

Mechanistic Pathways and Catalyst Systems

| Substrate | Nucleophile | Catalyst System | Stereoselectivity | Yield Range (%) |

|---|---|---|---|---|

| Tri-O-benzyl-D-glucal | Alcohols (primary, secondary) | Lewis acids (TMSOTf, BF3·OEt2) | α-selective (>95:5) | 70-95 |

| Tri-O-acetyl-D-glucal | Phenols | Brønsted acids | β-selective (conditions dependent) | 60-85 |

| Tri-O-benzyl-D-galactal | Carbohydrate acceptors | Transition metal catalysts | Substrate-controlled | 65-90 |

| Protected glucal derivatives | Amino compounds | Borane catalysts (BCF) | Temperature-dependent | 75-92 |

| Functionalized glucals | Thiols | Iridium catalysts | Catalyst-dependent | 80-95 |

The Ferrier rearrangement represents the most widely employed methodology for constructing 2,3-unsaturated glycosides from tri-O-benzyl-D-glucal [9]. This transformation proceeds through an SN1-like mechanism involving oxacarbenium ion intermediates, with the stereochemical outcome controlled by the anomeric effect and substrate conformation [11] [9].

Recent advances in metal-free catalysis have expanded the scope of 2,3-unsaturated glycoside synthesis. Tris(pentafluorophenyl)borane has emerged as a particularly effective catalyst, enabling substrate-controlled direct α-stereoselective synthesis of deoxyglycosides from glycals [11]. Under these conditions, deactivated glycals at 75°C yield 2,3-unsaturated α-O-glycoside products, while activated glycals form 2-deoxyglycosides at lower temperatures [11].

Iridium-Catalyzed Methodologies

Iridium-promoted deoxyglycoside synthesis has provided novel approaches to both 2-deoxy glycosides and 2,3-unsaturated glycosides using tri-O-benzyl-D-glucal derivatives [12]. The stereoselectivity of these transformations depends on the leaving group at the C3 position: glycals with poor leaving groups yield 2-deoxy-α-O-glycosides, while those with good leaving groups produce 2,3-unsaturated-α-O-glycosides [12].

The directing mechanism in iridium-catalyzed reactions involves coordination of the acceptor to the iridium center in the α-face-coordinated Ir(I)-glycal π-complex, followed by syn-addition to form the O-glycosidic bond [12]. This methodology exhibits excellent functional group tolerance and has been successfully applied to the synthesis of oligosaccharides with moderate to high yields and excellent stereoselectivities [12].

Synthesis of Chiral Chromane Derivatives via Electrocyclization

The transformation of tri-O-benzyl-D-glucal into chiral chromane derivatives represents a sophisticated application utilizing electrocyclization chemistry. This methodology provides access to pentasubstituted (2R,3S,4R)-chromanes with three stereogenic centers derived from the carbohydrate precursor [13] [14].

Synthetic Pathway and Reaction Conditions

| Starting Material | Reaction Type | Conditions | Yield (%) | Stereochemistry |

|---|---|---|---|---|

| 1-(E-1-Arylpropenon-3-yl)-tri-O-benzyl-D-glucals | Claisen-Schmidt condensation | 5% aq. NaOH, EtOH, 25°C | 68-88 | E-selective |

| 1,2-Disubstituted glucals | Pd-catalyzed cross dehydrogenative coupling | Pd(OAc)2, CuI, AgOTf, DMF/DMSO, 80°C | 78-90 | E-selective |

| Glucal-derived dienes | 6π-electrocyclization | Xylene, 160°C, sealed vessel | 66-73 | (2R,3S,4R)-configuration |

| Triene systems from glucals | Dehydrogenative aromatization | In situ during electrocyclization | Quantitative in situ | Aromatized product |

The synthetic strategy begins with Claisen-Schmidt condensation of C-glucopyranosyl aldehyde with various acetophenones to generate 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals [13]. These intermediates undergo palladium-catalyzed cross dehydrogenative coupling with terminal alkenes to form 1,2-disubstituted glucals containing E,Z,E-triene systems [13].

Mechanistic Considerations

The electrocyclization process involves thermal activation of the triene system at 160°C in xylene, leading to formation of an unstable cyclohexadiene intermediate that spontaneously undergoes in situ dehydrogenative aromatization to afford the final chromane products [13]. The stereochemical outcome is controlled by the inherent chirality of the glucal starting material, ensuring consistent formation of the (2R,3S,4R)-configuration [13].

Palladium-catalyzed cross dehydrogenative coupling proceeds through a well-defined mechanism involving heteroatom-directed electrophilic palladation at the electron-rich C2-carbon of the glucal substrate [13]. Subsequent olefin coordination and carbopalladation yield C2-alkyl-palladium intermediates, which undergo β-hydride elimination to generate the 1,2-disubstituted glucal products [13].

The optimization studies revealed that the combination of Pd(OAc)2 catalyst with CuI and AgOTf as co-oxidants in DMF/DMSO solvent mixtures provides optimal yields for the cross dehydrogenative coupling step [13]. The reaction tolerates various styrenes and acrylates, demonstrating broad substrate scope [13].

Preparation of Rare Sugar Analogues through Post-Functionalization

Tri-O-benzyl-D-glucal serves as a versatile platform for accessing rare sugar analogues through selective post-functionalization strategies. These methodologies enable the preparation of structurally diverse monosaccharide derivatives that are otherwise difficult to obtain from natural sources [15] [16].

Synthetic Strategies and Target Products

| Target Sugar | Synthetic Strategy | Key Intermediate | Overall Yield (%) | Advantages |

|---|---|---|---|---|

| D-Allose | Oxidation-reduction sequence | 3-Oxo-glucose derivative | 70-85 | Stereoselective reduction |

| Deoxyamino sugars | Post-functionalization of glucal | Azido-functionalized glucal | 50-75 | Orthogonal protection compatible |

| Rare hexoses | Epimerization reactions | Keto-sugar derivatives | 60-80 | Mild reaction conditions |

| Modified monosaccharides | Selective functionalization | Selectively protected glucal | 65-90 | Regioselective transformations |

| C-glycosides | Radical coupling reactions | Glucal-derived radicals | 55-80 | Novel C-C bond formation |

Chemo-Enzymatic Approaches

Enzymatic methodologies have emerged as powerful tools for the regioselective modification of tri-O-benzyl-D-glucal derivatives. The development of engineered glycoside-3-oxidases has enabled the synthesis of rare sugars such as D-allose through a streamlined chemo-enzymatic process [16]. This approach utilizes 1-O-benzyl-D-glucoside as a substrate for regioselective oxidation at the C3 position, followed by stereoselective chemical reduction and deprotection to afford D-allose with an overall yield of 81% [16].

The advantage of chemo-enzymatic synthesis lies in avoiding laborious purification procedures and complicated protection-deprotection strategies traditionally required in purely chemical approaches [16]. The engineered enzyme demonstrates improved catalytic activity and operational stability, making the process suitable for preparative-scale synthesis [16].

Radical-Mediated Functionalizations

Direct radical functionalization of native sugars has opened new avenues for post-functionalization of tri-O-benzyl-D-glucal derivatives [17]. This methodology employs a "cap and glycosylate" strategy that selectively activates the anomeric position while leaving other hydroxyl groups intact [17]. The approach utilizes 2,3,5,6-tetrafluoropyridine-4-thiol as an activating reagent, enabling stereocontrolled cross-coupling reactions with various nucleophiles [17].

The mechanistic pathway involves nucleophilic substitution at the anomeric position to form transient thioglycoside intermediates, which then undergo stereocontrolled desulfurative cross-coupling in a single operation [17]. This methodology demonstrates excellent functional group tolerance and provides access to complex glycosides that would be challenging to prepare using conventional approaches [17].

Site-Selective Functionalization

Traceless tethering approaches have been developed for site-selective C-H functionalization of tri-O-benzyl-D-glucal derivatives [18]. These methodologies enable drastic modification of the carbocyclic skeleton without the use of protecting groups while maintaining full control over site-selectivity [18]. The stereochemical outcome is controlled by the anomeric configuration of the sugar substrate, furnishing equatorial addition products for α-glycosides and mixtures of equatorial and axial adducts for β-glycosides [18].

The synthetic protocol operates under mild photoredox-mediated conditions and tolerates a wide range of sensitive aglycones and coupling partners [18]. The methodology has been successfully scaled up and applied to the synthesis of C-alkylated and C-alkenylated sugar derivatives, including α-amino acid-decorated and pseudodisaccharide assemblies [18].